molecular formula C4H7ClO B082840 2-Chlorotetrahydrofuran CAS No. 13369-70-5

2-Chlorotetrahydrofuran

Cat. No.: B082840
CAS No.: 13369-70-5
M. Wt: 106.55 g/mol
InChI Key: ZVAKZVDJIUFFFP-UHFFFAOYSA-N
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Description

2-Chlorotetrahydrofuran is an organic compound with the molecular formula C4H7ClO. It is a chlorinated derivative of tetrahydrofuran, characterized by the presence of a chlorine atom at the second position of the tetrahydrofuran ring. This compound is a colorless liquid with a boiling point of approximately 33.5°C . It is soluble in various organic solvents, including carbon tetrachloride, hydrocarbons, and ethers .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorotetrahydrofuran can be synthesized through several methods. One common approach involves the reaction of tetrahydrofuran with chlorine gas in the presence of a catalyst. Another method includes the use of sodium hydride in tetrahydrofuran at room temperature . Additionally, the compound can be prepared by reacting tetrahydrofuran with ammonium hydroxide in the presence of methanol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of tetrahydrofuran using chlorine gas. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: 2-Chlorotetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromotetrahydrofuran
  • 2-Fluorotetrahydrofuran
  • Tetrahydrofuran

Properties

IUPAC Name

2-chlorooxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c5-4-2-1-3-6-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKZVDJIUFFFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928243
Record name 2-Chlorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13369-70-5
Record name Furan, 2-chlorotetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013369705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chlorooxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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